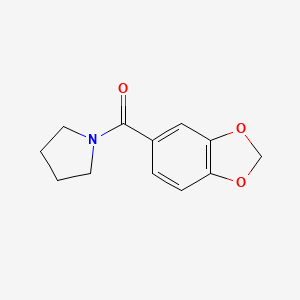

Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)-

Description

Properties

IUPAC Name |

1,3-benzodioxol-5-yl(pyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-12(13-5-1-2-6-13)9-3-4-10-11(7-9)16-8-15-10/h3-4,7H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNMXDCVKSTQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50214918 | |

| Record name | Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64654-10-0 | |

| Record name | Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064654100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Activated Ester Intermediate

- The starting material, 1,3-benzodioxole-5-carboxylic acid, is treated with N-hydroxysuccinimidyl trifluoroacetate (NHS-TFA) in anhydrous pyridine at room temperature.

- The reaction mixture is stirred for approximately 4 hours, facilitating the conversion of the acid into the corresponding N-hydroxysuccinimide ester (activated ester).

- After completion, the mixture is concentrated under reduced pressure, and the residue is extracted with dichloromethane (CH2Cl2).

- The organic layer is washed sequentially with 1 mol/L hydrochloric acid and saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the activated ester as a white solid with a high yield (~88%).

- This intermediate is characterized by melting point (152–154 °C), FT-IR, and ^1H-NMR spectroscopy to confirm its structure.

Coupling with Pyrrolidine

- The activated ester (3-benzodioxole-5-carboxylic acid, 2,5-dioxo-1-pyrrolidinyl ester) is dissolved in CH2Cl2.

- Pyrrolidine is added dropwise to the solution at room temperature, and the mixture is stirred for 2 hours.

- The reaction mixture is then washed with 1 mol/L HCl and saturated brine to remove impurities.

- After drying and solvent removal under reduced pressure, the crude product is purified by recrystallization from ethanol, yielding Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- as white needle-like crystals with yields around 83%.

- The product is characterized by melting point (51–52 °C), FT-IR, and ^1H-NMR, confirming the successful formation of the amide bond.

Summary Table of Preparation Steps

| Step | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1,3-benzodioxole-5-carboxylic acid + NHS-TFA + pyridine, rt, 4 h | 3-benzodioxole-5-carboxylic acid NHS ester | 88 | White solid, m.p. 152–154 °C |

| 2 | NHS ester + pyrrolidine in CH2Cl2, rt, 2 h | Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- | 83 | Needle-like crystals, m.p. 51–52 °C |

Research Findings and Analysis

- The activated ester method provides an efficient and mild synthetic pathway with good to excellent yields.

- The reaction avoids the use of strong coupling agents like carbodiimides, reducing by-product formation.

- Purification by recrystallization from ethanol is straightforward, yielding analytically pure material.

- Spectroscopic data (FT-IR and ^1H-NMR) confirm the amide bond formation and the integrity of the benzodioxole moiety.

- This method has been successfully applied to synthesize a series of related benzamide derivatives by substituting pyrrolidine with other amines, demonstrating its versatility.

Additional Notes on Preparation Variants

- Although other synthetic routes involving catalytic hydrogenation or palladium-catalyzed cross-coupling exist for related compounds, the NHS ester approach remains preferred for this specific compound due to its operational simplicity and environmental benefits.

- Reaction parameters such as solvent choice, temperature, and reaction time are optimized to maximize yield and purity.

- The method is suitable for scale-up and industrial production with minor modifications, such as continuous flow techniques for enhanced control.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Substituted amides or thioamides.

Scientific Research Applications

Pharmacological Applications

Psychoactive Properties

This compound is categorized within the class of synthetic cathinones, known for their psychoactive effects. It has been identified in various illicit drug seizures, indicating its presence in the recreational drug market. The compound interacts with neurotransmitter systems in the brain, primarily inhibiting the reuptake of dopamine and norepinephrine, which can lead to stimulant effects similar to those of amphetamines.

Cognitive Enhancement

Research has indicated that derivatives of this compound may enhance AMPA receptor activity. AMPA receptors are crucial for synaptic transmission and plasticity, which are vital for learning and memory. The administration of such compounds has shown potential in treating cognitive impairments associated with schizophrenia and other neurodegenerative conditions .

Orexin Receptor Agonism

Another significant application involves the agonistic activity at orexin receptor type 2. Compounds with this activity are being investigated for their potential to treat sleep disorders and obesity by modulating appetite and wakefulness .

Cosmetic Formulations

The compound has also found applications in cosmetic formulations. Due to its structural properties, it can be used as a stabilizing agent or an active ingredient in skin care products. The safety and efficacy of such formulations are subject to rigorous testing to meet regulatory standards .

Table 1: Key Properties and Applications

| Property | Description |

|---|---|

| Chemical Class | Synthetic Cathinone |

| Psychoactive Effects | Stimulant effects through neurotransmitter modulation |

| Cognitive Enhancement | Potential treatment for cognitive impairments |

| Orexin Receptor Activity | Agonist for orexin receptor type 2; potential use in sleep disorders |

| Cosmetic Applications | Used as a stabilizing agent in topical formulations |

Synthetic Chemistry

The synthesis of Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- typically involves multi-step organic reactions. One common method is the Mannich reaction, where a benzodioxole derivative is reacted with dimethylamine and paraformaldehyde under acidic conditions to form a Mannich base, which is further processed into the final product.

Case Study: Synthesis Methodology

A detailed synthesis pathway can be outlined as follows:

- Mannich Reaction : React benzodioxole derivative with dimethylamine and paraformaldehyde.

- Formation of Mannich Base : Under acidic conditions, form the intermediate Mannich base.

- Final Product Formation : Subject the intermediate to further reactions to yield Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)-.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways . For example, it has been studied as an antagonist of the chemokine receptor CXCR4, which is involved in HIV infection, inflammation, and cancer metastasis .

Comparison with Similar Compounds

Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.

Pyrrolizines: Studied for their antimicrobial and antiviral activities.

Prolinol: Used in the synthesis of various bioactive compounds.

Uniqueness: Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- is unique due to its specific structural features, which confer distinct biological activities. Its benzodioxole moiety is particularly important for its interaction with molecular targets, differentiating it from other pyrrolidine derivatives .

Biological Activity

Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)-, also referred to as 1-[(1,3-benzodioxol-5-ylcarbonyl)oxy]pyrrolidine, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C16H17NO3

- Molecular Weight : 271.3111 g/mol

- CAS Registry Number : 25924-78-1

The compound features a pyrrolidine ring substituted with a 1,3-benzodioxole moiety, which is significant for its biological activity.

Anticancer Properties

Research indicates that Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- exhibits promising anticancer properties. A notable study demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The benzodioxole moiety is believed to play a crucial role in its interaction with cellular proteins and enzymes involved in cancer progression.

Case Study: In Vitro Anticancer Activity

A study involving various cancer cell lines showed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism of action was linked to the activation of apoptotic pathways and inhibition of specific kinases involved in cell growth.

Antimicrobial Activity

Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- has also been investigated for its antimicrobial properties. In vitro assays revealed that this compound exhibits activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- has shown anti-inflammatory effects. It has been reported to reduce levels of pro-inflammatory cytokines in various models of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.

The compound appears to modulate inflammatory pathways by inhibiting the activation of NF-kB and reducing the expression of cyclooxygenase enzymes (COX) involved in prostaglandin synthesis.

Synthesis and Preparation

The synthesis typically involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with pyrrolidine under anhydrous conditions. This method ensures high yields and purity suitable for biological testing.

Comparative Analysis

When compared to similar compounds such as 1-(1,3-benzodioxole-5-carboxylic acid) and pyrrolidine derivatives lacking the benzodioxole moiety, Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- demonstrates enhanced biological activities due to the synergistic effects of its structural components .

Q & A

Q. How can the structural integrity of Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- be confirmed using spectroscopic methods?

Methodological Answer: To confirm the presence of the pyrrolidine ring and benzodioxole moiety, utilize ¹H NMR and ¹³C NMR spectroscopy. Key signals include:

- ¹H NMR : Peaks at δ 3.25 ppm (pyrrolidine N-CH₂ protons) and δ 1.72 ppm (pyrrolidine CH₂ protons) .

- ¹³C NMR : Resonances at 45.7 ppm (pyrrolidine C-N) and 25.0 ppm (pyrrolidine CH₂) .

- Mass Spectrometry : A molecular ion peak at m/z 416.14+ (C₂₄H₂₀N₂O₅) confirms the molecular formula .

Q. What synthetic routes are optimal for preparing pyrrolidine derivatives with benzodioxole substituents?

Methodological Answer: A validated route involves microwave-assisted synthesis with:

- Reagents : 2-fluorobenzaldehyde, dialkylamine, and potassium carbonate in DMF at 150°C for 20 hours .

- Workup : Extract with ethyl acetate, wash with ammonium chloride, and purify via column chromatography. Yield optimization (93%) is achieved through stoichiometric control and solvent selection .

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacological data for pyrrolidine derivatives (e.g., lipid-modulating effects)?

Methodological Answer: Contradictions in lipid modulation (e.g., conflicting results in cholesterol, LDL, and HDL levels) require:

- In vivo validation : Use a rat model with cholesterol-fed cohorts (30-day study) and compare treated vs. control groups .

- Dose-response analysis : Test synthesized compounds (e.g., Va-l series) at varying concentrations to identify non-linear effects .

- Mechanistic studies : Pair lipid profiling with transcriptomic analysis of hepatic genes (e.g., HMG-CoA reductase) to clarify target pathways .

Q. What strategies are effective for enhancing the bioactivity of pyrrolidine derivatives through substituent modification?

Methodological Answer:

- Substituent screening : Replace the benzodioxole group with 2-naphthyl or 3-pyridyl moieties to evaluate hypertensive activity .

- Stereochemical control : Introduce chiral centers via enantioselective synthesis (e.g., using L-ornithine precursors) to improve binding affinity .

- Computational modeling : Use DFT or molecular docking (e.g., AutoDock Vina) to predict interactions with targets like adrenergic receptors .

Q. How can researchers design experiments to assess the antimicrobial potential of pyrrolidine-benzodioxole hybrids?

Methodological Answer:

- Synthesis of dione derivatives : Modify the pyrrolidine ring to 2,3-dione via oxidative cyclization of 4-acetyl-3-hydroxy precursors .

- Antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) protocols .

- SAR analysis : Correlate substituent electronegativity (e.g., fluoro vs. methyl groups) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.